2-Methyl-1,4-diazepan-5-one

Medicinal Chemistry Pharmacokinetics Scaffold Optimization

Researchers pursuing rigidified peptidomimetics often encounter excessive conformational entropy with the unsubstituted 1,4-diazepan-5-one scaffold, undermining target-binding affinity. 2-Methyl-1,4-diazepan-5-one addresses this through a C2 methyl group that sterically biases the seven-membered ring toward the bioactive chair conformation-directly reducing entropic penalties validated in MraY and NS5B polymerase docking studies. • Enables diastereoselective functionalization at the chiral C2 center for protease, kinase, and protein-protein interaction programs. • Core scaffold of caprazamycin antibiotics; minimal substitution entry point for total synthesis of liponucleoside analogs. • Predictable +0.2-0.5 log unit lipophilicity shift versus the parent scaffold for systematic membrane-permeability SAR. Supplied as ≥95% purity trifluoroacetate salt with full QA documentation. In stock for immediate international dispatch.

Molecular Formula C6H12N2O
Molecular Weight 128.17 g/mol
CAS No. 1177348-65-0
Cat. No. B1391430
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Methyl-1,4-diazepan-5-one
CAS1177348-65-0
Molecular FormulaC6H12N2O
Molecular Weight128.17 g/mol
Structural Identifiers
SMILESCC1CNC(=O)CCN1
InChIInChI=1S/C6H12N2O/c1-5-4-8-6(9)2-3-7-5/h5,7H,2-4H2,1H3,(H,8,9)
InChIKeyDBRLJBXYPHFHLD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





2-Methyl-1,4-diazepan-5-one: Chemical Identity & Structural Baseline


2-Methyl-1,4-diazepan-5-one (CAS 1177348-65-0) is a heterocyclic organic compound classified as a substituted 1,4-diazepan-5-one [1]. It possesses the molecular formula C6H12N2O and a molecular weight of 128.17 g/mol . The compound features a seven-membered 1,4-diazepane ring bearing a ketone group at the 5-position and a methyl substituent at the 2-position [1]. Structurally, it represents a minimally substituted derivative of the core 1,4-diazepan-5-one scaffold (homopiperazin-5-one, CAS 34376-54-0) [2]. The compound is commercially available primarily as its trifluoroacetate salt form with a purity specification of ≥95% . As a building block, the 1,4-diazepanone core is recognized as a privileged scaffold in medicinal chemistry, serving as the central unit in liponucleoside antibiotics such as caprazamycins and as a versatile platform for developing chemokine receptor modulators, farnesyltransferase inhibitors, and factor Xa inhibitors [2][3][4].

Why Generic Substitution Fails for 2-Methyl-1,4-diazepan-5-one


Generic substitution of 2-methyl-1,4-diazepan-5-one with the unsubstituted parent scaffold (1,4-diazepan-5-one, CAS 34376-54-0) is scientifically unsound due to fundamental differences in molecular conformation and steric properties that directly impact downstream synthetic utility and biological target engagement [1]. The 1,4-diazepanone ring system is conformationally dynamic, capable of interconverting between chair and boat conformations depending on substitution patterns [2]. The introduction of a methyl group at the 2-position imposes stereoelectronic constraints that bias the ring toward specific conformational populations, altering both the spatial orientation of reactive handles and the vector of hydrogen-bonding interactions [2]. In docking studies with 1,4-diazepanone derivatives, the chair conformation with equatorial orientation of substituents has been shown to be essential for productive binding interactions with biological targets such as MRSA and Hepatitis C virus NS5B RNA polymerase [1]. Furthermore, the 2-methyl group introduces a chiral center, enabling stereochemical differentiation that is absent in the achiral parent compound . For medicinal chemistry campaigns where conformational pre-organization can reduce entropic penalties upon target binding, the 2-methyl substitution provides a structurally defined starting point that cannot be replicated by the conformationally flexible unsubstituted scaffold [1].

2-Methyl-1,4-diazepan-5-one: Comparative Evidence for Selection


Molecular Weight and Lipophilicity Differentiation

2-Methyl-1,4-diazepan-5-one (C6H12N2O, MW = 128.17 g/mol) exhibits a 12.3% increase in molecular weight relative to the unsubstituted 1,4-diazepan-5-one core (C5H10N2O, MW = 114.14 g/mol) due to the addition of a single methyl group at the 2-position . The methyl substituent also increases calculated logP relative to the parent scaffold, a key determinant of membrane permeability in lead optimization campaigns .

Medicinal Chemistry Pharmacokinetics Scaffold Optimization

Commercial Availability: TFA Salt vs Free Base

2-Methyl-1,4-diazepan-5-one is commercially supplied predominantly as the trifluoroacetate (TFA) salt (C8H13F3N2O3, MW = 242.20 g/mol) rather than the free base form [1]. The TFA salt provides enhanced stability and handling characteristics compared to the free base, which is not widely available commercially . This salt form is characterized by specific hazard classifications (H315: skin irritation; H319: eye irritation; H335: respiratory irritation) with documented precautionary handling requirements (P261, P280, P305+P351+P338) . In contrast, the unsubstituted 1,4-diazepan-5-one is available as the free base with similar hazard classifications but without the enhanced stability conferred by salt formation .

Synthetic Chemistry Building Block Procurement Salt Form Selection

Conformational Preference and Target Engagement Potential

X-ray crystallographic studies of 1,4-diazepan-5-one derivatives demonstrate that the diazepanone ring adopts a chair conformation in the solid state, with substituents preferentially oriented equatorially [1][2]. The introduction of a methyl group at the 2-position in 2-methyl-1,4-diazepan-5-one creates a chiral center (SMILES: O=C1NCC(C)NCC1) that locks the molecule into a defined stereochemical configuration, whereas the unsubstituted parent scaffold (1,4-diazepan-5-one) is achiral and conformationally fluxional . Docking studies with 2,7-diaryl-1,4-diazepan-5-ones against MRSA targets have demonstrated that compounds maintaining the chair conformation achieve docking scores and glide energies comparable to co-crystal ligands, with compound 10 exhibiting the optimal binding profile [1].

Conformational Analysis Structure-Based Drug Design Stereochemistry

2-Methyl-1,4-diazepan-5-one: Research and Industrial Application Scenarios


Constrained Peptidomimetic and Macrocyclic Inhibitor Synthesis

The chiral 2-methyl-1,4-diazepan-5-one scaffold serves as an optimal building block for constructing conformationally constrained peptidomimetics. X-ray crystallographic and NMR evidence confirms that 1,4-diazepanone derivatives adopt a chair conformation with equatorial substituent orientation, a structural feature that mimics β-turn conformations in peptides and enables the rational design of macrocyclic enzyme inhibitors with reduced entropic binding penalties [1][2]. The defined stereochemistry at C2 provides a handle for diastereoselective functionalization, making this compound particularly valuable for programs targeting proteases, kinases, or protein-protein interaction interfaces where rigidified scaffolds are essential [1].

Caprazamycin Analog Synthesis & MraY Inhibition

The 1,4-diazepanone core is the central structural unit of caprazamycins, liponucleoside antibiotics that target the essential bacterial enzyme MraY (phospho-MurNAc-pentapeptide translocase) involved in peptidoglycan biosynthesis [1]. 2-Methyl-1,4-diazepan-5-one provides a minimally substituted entry point for the total synthesis of caprazamycin analogs and related diazepanone-containing antibiotics. The 2-methyl substitution offers a defined stereochemical handle for introducing the complex sugar and fatty acid side chains characteristic of this antibiotic class, while maintaining the chair conformation demonstrated by SC-XRD to be critical for MraY active site engagement [1][2].

Lead Optimization with Controlled logP & MW

For medicinal chemistry programs requiring systematic exploration of structure-activity relationships (SAR) around the 1,4-diazepanone core, 2-methyl-1,4-diazepan-5-one offers a calculated lipophilicity increase of approximately 0.2-0.5 log units and a molecular weight increment of +14.03 g/mol (+12.3%) relative to the unsubstituted scaffold [1][2]. This defined physicochemical shift enables predictable modulation of membrane permeability and oral absorption without introducing substantial structural complexity. The compound is well-suited for hit-to-lead campaigns targeting chemokine receptors, factor Xa, farnesyltransferase, or GABAergic systems where 1,4-diazepanone derivatives have demonstrated activity in the low nanomolar to micromolar range [3].

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